molecular formula C12H13N3O2S B2561322 N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide CAS No. 1351614-28-2

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide

Cat. No.: B2561322
CAS No.: 1351614-28-2
M. Wt: 263.32
InChI Key: SEPMYOSUXKOESV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates two key pharmacophores: a pyrazinecarboxamide group and a thiophene ring, which are known to confer significant bioactive potential in various experimental contexts. Pyrazine-2-carboxamide derivatives have been identified in scientific literature as promising scaffolds in medicinal chemistry research. For instance, certain substituted N-phenylpyrazine-2-carboxamides have been investigated for their ability to act as abiotic elicitors to significantly enhance flavonoid production in plant cell cultures . Furthermore, structurally related pyrazinecarboxamide compounds have been explored as inhibitors of biological targets such as the NLRP3 inflammasome , a key component of the innate immune response implicated in various disease models . The thiophene moiety is a privileged structure in drug discovery, frequently employed to modulate the physicochemical properties and binding affinity of research molecules. This combination of structural features makes this compound a compound of interest for further investigation in areas including but not limited to immunology, plant biotechnology, and exploratory medicinal chemistry. Researchers can utilize this molecule to probe its specific mechanism of action and potential research applications. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-12(17,10-3-2-6-18-10)8-15-11(16)9-7-13-4-5-14-9/h2-7,17H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPMYOSUXKOESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC=CN=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with a thiophene derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine .

Scientific Research Applications

Antimycobacterial Activity

Recent studies have indicated that pyrazine derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide, exhibit significant antimycobacterial properties. In particular, compounds structurally similar to this derivative have been evaluated for their effectiveness against Mycobacterium tuberculosis (Mtb), which is crucial given the global burden of tuberculosis.

Case Study: In Vitro Screening

In a study conducted on various pyrazine derivatives, several compounds demonstrated micromolar Minimum Inhibitory Concentrations (MICs) against Mtb H37Ra. For instance, derivatives with specific substitutions on the pyrazine ring showed promising results, suggesting that modifications can enhance biological activity .

Anticancer Potential

The anticancer properties of pyrazine derivatives have been well-documented. This compound may share similar mechanisms of action with other pyrazine compounds that inhibit cancer cell proliferation.

Table 1: Anticancer Activity of Pyrazine Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound 1K5620.07
Compound 2MCF-70.68
Compound 3HeLa79.1

These findings highlight the potential for further exploration into the anticancer effects of this compound and its derivatives .

Neuroprotective Effects

Some pyrazine derivatives have shown neuroprotective effects in preclinical models. The ability to mitigate oxidative stress and inflammation is particularly relevant in neurodegenerative diseases.

Case Study: Neuroprotective Mechanisms

Research indicates that certain pyrazine compounds can inhibit inflammatory pathways and reduce neuronal cell death in models of oxidative stress. This suggests a potential application for this compound in treating conditions like Alzheimer's disease and Parkinson's disease .

Pharmacological Properties

The pharmacological profile of this compound includes potential anti-inflammatory and analgesic effects, akin to other compounds within the pyrazine family.

Table 2: Summary of Pharmacological Activities

Activity TypeObserved Effects
AntimycobacterialEffective against Mtb
AnticancerInhibits various cancer cell lines
NeuroprotectiveReduces oxidative stress
Anti-inflammatoryPotential modulation of inflammatory pathways

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Pyrazine Carboxamide Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
N-(2H-Indazol-5-yl)pyrazine-2-carboxamide Indazole substituent ~272.3 (estimated) HTT modulation for Huntington’s
N-(2-Phenoxyphenyl)pyrazine-2-carboxamide Phenoxyphenyl group 307.33 Ligand for coordination chemistry
N-(2-Chloroethyl)pyrazine-2-carboxamide Chloroethyl side chain ~199.6 (estimated) Reactive intermediate
2 Acetyl Pyrazine Acetyl group (no carboxamide) 122.13 Flavoring agent (FEMA No. 3126)
Target Compound Hydroxypropyl-thiophene side chain ~293.3 (estimated) Undocumented (potential pharma) N/A

Key Observations:

Biological Activity: The indazole derivative () demonstrates therapeutic relevance as a Huntington’s disease modulator, highlighting how heteroaromatic substituents (e.g., indazole) can enhance target specificity. The absence of a thiophene or hydroxy group in this compound suggests the target molecule’s bioactivity (if any) may diverge due to its unique substituents. Beta-Hydroxythiofentanyl (), though structurally distinct (piperidine core), shares a hydroxy-thiophene motif.

Synthetic Pathways: The synthesis of N-(2-nitrophenyl)pyrazine-2-carboxamide () involves coupling pyrazine-2-carboxylic acid with an amine using isobutyl chloroformate and di-isopropyl-ethylamine. This method could be adapted for the target compound by substituting N-methyl-2-nitroaniline with 2-amino-2-(thiophen-2-yl)propan-1-ol. N-(2-Chloroethyl)pyrazine-2-carboxamide () is synthesized via thionyl chloride activation, suggesting that similar protocols might apply to the target compound’s carboxamide formation.

Physicochemical Properties: The phenoxyphenyl derivative () exhibits crystallographic stability due to intermolecular hydrogen bonding involving the carboxamide group. 2 Acetyl Pyrazine () lacks the carboxamide group but serves as a flavoring agent due to its small size and volatility. In contrast, the target compound’s bulkier substituents likely render it non-volatile and more suited to pharmaceutical applications.

Reactivity :

  • The chloroethyl group in N-(2-Chloroethyl)pyrazine-2-carboxamide () is a reactive site for nucleophilic substitution, whereas the hydroxy group in the target compound may participate in hydrogen bonding or serve as a synthetic handle for further derivatization (e.g., esterification).

Implications of Thiophene and Hydroxy Group Synergy

Combined with the hydroxy group’s hydrogen-bonding capacity, the target compound may exhibit improved pharmacokinetic properties compared to analogues lacking these features.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide is a compound of growing interest due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N4O2S\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

This structure features a pyrazine ring, a carboxamide group, and a thiophene substituent, which contribute to its biological activity.

1. Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives for their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL, showcasing potent antibacterial activity .

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli

2. Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity. For instance, the compound was tested against various fungal strains, with results indicating effective inhibition at low concentrations. The minimum fungicidal concentration (MFC) was also assessed, revealing that these compounds could serve as potential antifungal agents .

3. Antiviral Potential

Recent studies have highlighted the antiviral potential of pyrazine derivatives against viruses such as HIV and Hepatitis C. The compound demonstrated significant inhibitory effects on viral replication in vitro, with IC50 values indicating strong antiviral activity .

VirusIC50 (μM)Reference
HIV1.96
Hepatitis C0.35

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication, which contributes to its antibacterial properties .
  • Reverse Transcriptase Inhibition : It also acts on reverse transcriptase enzymes, crucial for viral replication processes, thereby exerting its antiviral effects .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was administered to cultures of Staphylococcus aureus and Escherichia coli. The study recorded a significant reduction in bacterial count, validating its potential as an antimicrobial agent.

Case Study 2: Antiviral Activity

A separate investigation focused on the compound's efficacy against HIV. The results indicated that it effectively inhibited viral replication in cell cultures, supporting its development as a therapeutic candidate for viral infections.

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